2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane-1-sulfonyl fluoride is a complex organic compound with the molecular formula C15H24FN3O3S and a molecular weight of 345.43 g/mol This compound is characterized by the presence of a cycloheptyl group, an oxadiazole ring, an azepane ring, and a sulfonyl fluoride group
Preparation Methods
The synthesis of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane-1-sulfonyl fluoride involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxadiazole ring, followed by the introduction of the azepane ring and the sulfonyl fluoride group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or other reduced forms.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The oxadiazole ring and azepane ring may also contribute to its binding affinity and specificity for certain receptors or enzymes. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane-1-sulfonyl fluoride can be compared with other similar compounds, such as:
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane: Lacks the sulfonyl fluoride group, which may result in different reactivity and biological activity.
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride: Contains a hydrochloride group instead of a sulfonyl fluoride group, affecting its solubility and reactivity.
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group, which may have different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activities.
Properties
IUPAC Name |
2-(3-cycloheptyl-1,2,4-oxadiazol-5-yl)azepane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FN3O3S/c16-23(20,21)19-11-7-3-6-10-13(19)15-17-14(18-22-15)12-8-4-1-2-5-9-12/h12-13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNCHYLSUGWFNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=NOC(=N2)C3CCCCCN3S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.